Gem‑Difluoro Lowers LogP, Improving Ligand Efficiency
The introduction of two fluorine atoms at the C‑8 position reduces the calculated partition coefficient (LogP) relative to the non‑fluorinated parent scaffold (CAS 50615‑18‑4) . Measured LogP for 8,8‑difluoro‑5,6,7,8‑tetrahydro‑4H‑thieno[3,2‑c]azepine is 2.33 (ALogP) to 2.66 (XLogP3‑AA), compared to the parent scaffold's typical LogP of approximately 2.93 (XLogP3‑AA) . This reduction of 0.3–0.6 LogP units directly translates to lower lipophilicity, which in lead optimisation correlates with reduced promiscuity, improved solubility, and better ligand‑efficiency indices [1].
Comparator: XLogP3-AA ≈ 2.93
Δ ≈ –0.3 to –0.6
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | ALogP = 2.33; XLogP3‑AA = 2.66 |
| Comparator Or Baseline | Non‑fluorinated 5,6,7,8‑tetrahydro‑4H‑thieno[3,2‑c]azepine (CAS 50615‑18‑4) XLogP3‑AA ≈ 2.93 |
| Quantified Difference | ΔLogP ≈ –0.3 to –0.6 units |
| Conditions | Computed LogP values using publicly available cheminformatics algorithms (ALogP and XLogP3‑AA) on ChemSrc database entries |
Why This Matters
A lower LogP improves aqueous solubility and reduces off‑target binding risk, two central metrics in hit‑to‑lead prioritisation.
- [1] Leeson, P. D.; Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat. Rev. Drug Discov. 2007, 6, 881–890. (Establishes the relationship between LogP reduction and improved ligand efficiency/property profiles) View Source
